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Compound of Interest

Compound Name: Neuraminidase-IN-14

Cat. No.: B15567408

Disclaimer: Information specifically pertaining to "Neuraminidase-IN-14" was not found in the
available public domain search results. This guide provides a comprehensive overview of the
structural analysis of influenza neuraminidase and its inhibitors, drawing on established
principles and publicly available data for well-characterized compounds.

Introduction

Influenza virus neuraminidase (NA) is a critical surface glycoprotein that facilitates the release
of progeny virions from infected host cells, thereby promoting the spread of infection.[1][2][3] Its
essential role in the viral life cycle makes it a prime target for antiviral drug development.[2][4]
Neuraminidase inhibitors (NAIs) are a class of antiviral drugs that bind to the active site of NA,
preventing it from cleaving sialic acid residues on the host cell surface and thus halting the
release of new virus particles. This guide delves into the structural analysis of neuraminidase
and its interaction with inhibitors, providing insights for researchers, scientists, and drug
development professionals.

Mechanism of Action of Neuraminidase Inhibitors

The fundamental mechanism of NAls involves competitive inhibition of the neuraminidase
enzyme. The influenza virus hemagglutinin (HA) protein binds to sialic acid receptors on the
host cell surface to initiate infection. After viral replication, newly formed virions bud from the
host cell membrane but remain tethered by HA binding to sialic acid. Neuraminidase cleaves
these terminal sialic acid residues, releasing the new virions to infect other cells.
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NAIs are designed as analogues of sialic acid and bind with high affinity to the conserved
active site of the neuraminidase enzyme. This binding blocks the enzyme's catalytic activity,
preventing the cleavage of sialic acid. As a result, progeny virions aggregate at the cell surface
and cannot be released, effectively halting the spread of the infection.
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Figure 1: Mechanism of Action of Neuraminidase Inhibitors.
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Structural Analysis of Neuraminidase and Inhibitor
Binding

The three-dimensional structure of influenza neuraminidase has been extensively studied,
primarily through X-ray crystallography. The enzyme exists as a tetramer on the viral surface,
with each monomer comprising a globular head containing the active site, a thin stalk, and a

transmembrane domain. The active site is a highly conserved cavity, making it an attractive
target for broad-spectrum antiviral drugs.

High-resolution crystal structures of neuraminidase in complex with inhibitors like zanamivir and
oseltamivir have elucidated the key interactions responsible for their potent inhibitory activity.
These inhibitors typically possess a carboxylate group that mimics the sialic acid pyranose ring
and forms salt bridges with conserved arginine residues (Arg118, Arg292, and Arg371) in the
active site. Other functional groups on the inhibitors engage in hydrogen bonding and van der
Waals interactions with other conserved residues, such as Glul19, Asp151, Arg152, Trpl178,
Serl79, Arg224, Glu227, Glu276, and Tyr406.

A notable feature of the neuraminidase active site is the "150-loop" (residues 147-151), which
can adopt different conformations. The flexibility of this loop can influence inhibitor binding and
IS a key area of investigation for the design of new inhibitors that are less susceptible to
resistance.

Quantitative Data for Neuraminidase Inhibitors

The efficacy of neuraminidase inhibitors is quantified by various parameters, most commonly
the half-maximal inhibitory concentration (IC50). This value represents the concentration of the
inhibitor required to reduce the enzymatic activity of neuraminidase by 50%. The following table
summarizes publicly available IC50 values for some well-known neuraminidase inhibitors
against different influenza strains.
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L Influenza A Influenza A Influenza B
Inhibitor Reference
(N1) IC50 (pM) (N2) IC50 (pM) IC50 (pM)

Zanamivir ~0.001 - 0.004 ~0.001 - 0.003 ~0.002 - 0.009 Generic Data
Oseltamivir ~0.001 - 0.003 ~0.001 - 0.008 ~0.004 - 0.03 Generic Data
Peramivir ~0.0002 - 0.001 ~0.0003 - 0.001 ~0.0004 - 0.002 Generic Data
Laninamivir ~0.001 - 0.005 ~0.001 - 0.004 ~0.002 - 0.01 Generic Data

Note: IC50 values can vary depending on the specific viral strain and the assay conditions
used.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric)
This assay is widely used to determine the IC50 of potential neuraminidase inhibitors. It relies
on a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-a-D-N-acetylneuraminic acid (MUNANA).

Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-
methylumbelliferone (4-MU), which can be quantified.

Materials:

Neuraminidase inhibitor compound

« Influenza virus stock or recombinant neuraminidase
 MUNANA substrate

o Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
o Stop solution (e.g., 0.1 M glycine-NaOH, pH 10.7)

e 96-well black microplates

o Fluorometer
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Procedure:

» Serial Dilution of Inhibitor: Prepare a series of dilutions of the test compound in the assay
buffer.

o Enzyme Preparation: Dilute the virus stock or recombinant neuraminidase in the assay buffer
to a concentration that gives a linear reaction rate over the desired time course.

e Reaction Setup:

[¢]

Add a fixed volume of the diluted enzyme to each well of a 96-well plate.

[¢]

Add the serially diluted inhibitor to the respective wells.

[e]

Include control wells with enzyme and buffer only (no inhibitor) and blank wells with buffer
only.

[e]

Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor
to bind to the enzyme.

e Substrate Addition: Add a fixed volume of the MUNANA substrate to all wells to initiate the
reaction.

e Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

» Stopping the Reaction: Add the stop solution to all wells to terminate the enzymatic reaction.

o Fluorescence Measurement: Read the fluorescence intensity in each well using a
fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450
nm.

e Data Analysis:

o Subtract the background fluorescence (blank wells) from all readings.

o Calculate the percentage of inhibition for each inhibitor concentration relative to the
uninhibited control.
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o Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit
the data to a dose-response curve to determine the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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